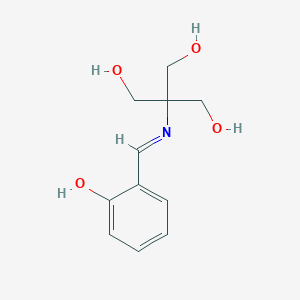
2-(Hydroxymethyl)-2-(2-hydroxybenzylideneamino)-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-2-(2-hydroxybenzylideneamino)-1,3-propanediol is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a phenol group, an imine group, and multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(2-hydroxybenzylideneamino)-1,3-propanediol typically involves the reaction of 2-hydroxybenzaldehyde with 2-amino-2-hydroxymethylpropane-1,3-diol. The reaction is carried out under controlled pH conditions to facilitate the formation of the imine bond . The reaction is often catalyzed by the phenolate ion, which enhances the rate of imine formation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-2-(2-hydroxybenzylideneamino)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and imines.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-2-(2-hydroxybenzylideneamino)-1,3-propanediol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-2-(2-hydroxybenzylideneamino)-1,3-propanediol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the imine group can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and chemical reactions, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]-2-naphthol: Similar structure but with a naphthol group instead of a phenol group.
2-[(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)amino]ethanesulfonic acid: Contains a sulfonic acid group instead of an imine group.
Uniqueness
2-(Hydroxymethyl)-2-(2-hydroxybenzylideneamino)-1,3-propanediol is unique due to its combination of phenol, imine, and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
18212-81-2 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-2-[(2-hydroxyphenyl)methylideneamino]propane-1,3-diol |
InChI |
InChI=1S/C11H15NO4/c13-6-11(7-14,8-15)12-5-9-3-1-2-4-10(9)16/h1-5,13-16H,6-8H2 |
Clave InChI |
VSZDDNMBCBBGJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NC(CO)(CO)CO)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NC(CO)(CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















